molecular formula C12H17NO4S B5872895 3-{[(1-ethylpropyl)amino]sulfonyl}benzoic acid

3-{[(1-ethylpropyl)amino]sulfonyl}benzoic acid

Cat. No. B5872895
M. Wt: 271.33 g/mol
InChI Key: KASWUKPVGSTUOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-{[(1-ethylpropyl)amino]sulfonyl}benzoic acid, also known as EABS, is a chemical compound that belongs to the class of sulfonamides. It is widely used in scientific research for its ability to inhibit the activity of carbonic anhydrase enzymes.

Mechanism of Action

3-{[(1-ethylpropyl)amino]sulfonyl}benzoic acid inhibits the activity of carbonic anhydrases by binding to the zinc ion at the active site of the enzyme. This binding prevents the conversion of carbon dioxide to bicarbonate, leading to a decrease in the concentration of bicarbonate ions in the body. This mechanism of action has been shown to be effective in reducing intraocular pressure in glaucoma patients.
Biochemical and Physiological Effects
3-{[(1-ethylpropyl)amino]sulfonyl}benzoic acid has been shown to have several biochemical and physiological effects. It has been shown to reduce the production of aqueous humor in the eye, leading to a decrease in intraocular pressure. It has also been shown to reduce the acidity of gastric juice, making it a potential treatment for acid-related disorders such as peptic ulcers. Additionally, 3-{[(1-ethylpropyl)amino]sulfonyl}benzoic acid has been shown to inhibit the growth of certain cancer cells, making it a potential anticancer agent.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-{[(1-ethylpropyl)amino]sulfonyl}benzoic acid in lab experiments is its specificity for carbonic anhydrases. This specificity allows researchers to selectively inhibit the activity of these enzymes without affecting other biological processes. However, one of the limitations of using 3-{[(1-ethylpropyl)amino]sulfonyl}benzoic acid is its relatively low potency compared to other carbonic anhydrase inhibitors. This can make it difficult to achieve the desired level of inhibition in some experiments.

Future Directions

There are several future directions for research on 3-{[(1-ethylpropyl)amino]sulfonyl}benzoic acid. One area of research is the development of more potent analogs of 3-{[(1-ethylpropyl)amino]sulfonyl}benzoic acid that can be used in the treatment of glaucoma and other diseases. Another area of research is the investigation of the anticancer properties of 3-{[(1-ethylpropyl)amino]sulfonyl}benzoic acid and its analogs. Additionally, research can be conducted on the potential use of 3-{[(1-ethylpropyl)amino]sulfonyl}benzoic acid in the treatment of acid-related disorders such as peptic ulcers. Finally, research can be conducted on the potential use of 3-{[(1-ethylpropyl)amino]sulfonyl}benzoic acid in the treatment of osteoporosis.

Synthesis Methods

3-{[(1-ethylpropyl)amino]sulfonyl}benzoic acid can be synthesized using a two-step process. The first step involves the reaction of 3-nitrobenzoic acid with ethyl 4-aminobutyrate in the presence of a catalyst such as palladium on carbon. The resulting intermediate is then treated with sodium sulfite and sodium hydroxide to yield 3-{[(1-ethylpropyl)amino]sulfonyl}benzoic acid. The overall yield of the synthesis process is around 50%.

Scientific Research Applications

3-{[(1-ethylpropyl)amino]sulfonyl}benzoic acid is widely used in scientific research as a carbonic anhydrase inhibitor. Carbonic anhydrases are enzymes that catalyze the reversible conversion of carbon dioxide and water to bicarbonate and protons. These enzymes are involved in various physiological processes such as acid-base balance, respiration, and bone resorption. Inhibition of carbonic anhydrases has been shown to have therapeutic potential in the treatment of glaucoma, epilepsy, and osteoporosis.

properties

IUPAC Name

3-(pentan-3-ylsulfamoyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO4S/c1-3-10(4-2)13-18(16,17)11-7-5-6-9(8-11)12(14)15/h5-8,10,13H,3-4H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KASWUKPVGSTUOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)NS(=O)(=O)C1=CC=CC(=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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